molecular formula C37H44O17 B217282 4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline CAS No. 19716-21-3

4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline

Cat. No.: B217282
CAS No.: 19716-21-3
M. Wt: 302.4 g/mol
InChI Key: IBHYYZVZCOADBR-VMPITWQZSA-N
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Description

4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline is a complex organic compound characterized by its quinoline and aniline moieties. This compound is known for its unique structural features, which include a quinoline ring substituted with dimethyl groups and an ethenyl linkage to a dimethylaniline group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c1-15-13-16(2)21-20(14-15)18(11-12-22-21)8-5-17-6-9-19(10-7-17)23(3)4/h5-14H,1-4H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYYZVZCOADBR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)C=CC3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)/C=C/C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19716-21-3
Record name Quinoline,8-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aromatic amines and aldehydes.

    Substitution with Dimethyl Groups: The quinoline ring is then substituted with dimethyl groups at specific positions using Friedel-Crafts alkylation.

    Ethenyl Linkage Formation: The ethenyl linkage is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl group.

    Attachment of the Dimethylaniline Group: Finally, the dimethylaniline group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: In studies involving the interaction of quinoline derivatives with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the aniline group can interact with proteins, altering their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-2-(5,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline: Similar structure but with different substitution pattern on the quinoline ring.

    4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-diethylaniline: Similar structure but with ethyl groups instead of methyl groups on the aniline moiety.

Uniqueness

4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of both quinoline and aniline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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